molecular formula C16H11N5O5S2 B10879832 3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10879832
M. Wt: 417.4 g/mol
InChI Key: YTCRVDQQQOOAKN-UHFFFAOYSA-N
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Description

3-NITRO-5-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a nitro group, a pyridyl ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-5-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with a suitable oxidizing agent.

    Attachment of the Pyridyl Group:

    Formation of the Nitrobenzoic Acid Core: This involves nitration of a benzoic acid derivative, followed by coupling with the thiadiazole-pyridyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-5-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-NITRO-5-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting bacterial or cancer cells.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Application in the study of biological pathways and mechanisms, particularly those involving nitro and thiadiazole groups.

Mechanism of Action

The mechanism of action of 3-NITRO-5-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole and pyridyl moieties can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-NITRO-4-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
  • 3-NITRO-5-[(2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID

Uniqueness

3-NITRO-5-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is unique due to the specific positioning of the nitro, pyridyl, and thiadiazole groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H11N5O5S2

Molecular Weight

417.4 g/mol

IUPAC Name

3-nitro-5-[[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H11N5O5S2/c22-13(18-11-4-10(15(23)24)5-12(6-11)21(25)26)8-27-16-20-19-14(28-16)9-2-1-3-17-7-9/h1-7H,8H2,(H,18,22)(H,23,24)

InChI Key

YTCRVDQQQOOAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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